molecular formula C19H18N2O4 B2877557 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide CAS No. 2034536-68-8

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide

Cat. No.: B2877557
CAS No.: 2034536-68-8
M. Wt: 338.363
InChI Key: IYWPRWSPTQJCPH-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a furan ring, a pyridine ring, and a benzamide moiety. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan and pyridine intermediates, which are then coupled through a series of reactions to form the final benzamide product. Key steps in the synthesis may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyridine ring: This often involves the condensation of aldehydes or ketones with ammonia or amines, followed by cyclization.

    Coupling of the furan and pyridine rings: This step may involve palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

    Formation of the benzamide moiety: This is typically achieved through the reaction of the coupled intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide is unique due to the presence of both furan and pyridine rings, which confer distinct chemical reactivity and biological activity. The methoxy groups on the benzamide moiety further enhance its solubility and potential interactions with biological targets.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-16-7-14(8-17(9-16)24-2)19(22)21-11-13-6-15(12-20-10-13)18-4-3-5-25-18/h3-10,12H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWPRWSPTQJCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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